molecular formula C12H18ClN B2484581 (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 1807882-41-2

(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B2484581
CAS No.: 1807882-41-2
M. Wt: 211.73
InChI Key: MIIBGAYAGRTKRM-FXMYHANSSA-N
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Description

(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a dihydroindene core and a propan-2-yl substituent, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of the dihydroindene core. This can be achieved through the hydrogenation of indene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Chiral Amine Introduction: : The introduction of the chiral amine group is a crucial step. This can be accomplished through asymmetric hydrogenation or by using chiral auxiliaries. For instance, the use of a chiral ligand in the presence of a transition metal catalyst can facilitate the enantioselective reduction of a precursor ketone to the desired amine.

  • Formation of Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst handling and reaction monitoring can further optimize the process, reducing the risk of contamination and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding saturated amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Alkylated or acylated amines

Scientific Research Applications

Chemistry

In chemistry, (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound serves as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It can act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride: This enantiomer has similar structural features but differs in its stereochemistry, which can lead to different biological activities.

    (1S,3S)-3-Methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride: This compound has a methyl group instead of a propan-2-yl group, affecting its chemical reactivity and applications.

    (1S,3S)-3-Ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride: The ethyl substituent alters the compound’s steric and electronic properties, influencing its behavior in chemical reactions.

Uniqueness

The uniqueness of (1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride lies in its specific stereochemistry and the presence of the propan-2-yl group. These features confer distinct reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIBGAYAGRTKRM-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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